Cyclopropyl azide

Physical Organic Chemistry Computational Chemistry Reaction Kinetics

Cyclopropyl azide (CAS 19757-65-4; also azidocyclopropane; C₃H₅N₃; molecular weight 83.09 g/mol) is a small, strained organic azide composed of a three-membered cyclopropane ring directly bonded to an azide functional group. The inherent ring strain of the cyclopropane moiety (~27 kcal/mol) imparts unique reactivity not observed in unstrained alkyl azides, while the azide group enables cycloaddition, reduction, and rearrangement chemistry.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 19757-65-4
Cat. No. B3380572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl azide
CAS19757-65-4
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1CC1N=[N+]=[N-]
InChIInChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2
InChIKeyICJCDQBFQWMLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl Azide (CAS 19757-65-4): Procurement Baseline for a Strained Azide Building Block


Cyclopropyl azide (CAS 19757-65-4; also azidocyclopropane; C₃H₅N₃; molecular weight 83.09 g/mol) is a small, strained organic azide composed of a three-membered cyclopropane ring directly bonded to an azide functional group . The inherent ring strain of the cyclopropane moiety (~27 kcal/mol) imparts unique reactivity not observed in unstrained alkyl azides, while the azide group enables cycloaddition, reduction, and rearrangement chemistry . The compound is a colorless liquid that requires careful handling due to its energetic nature and sensitivity to heat and shock .

1
Strain-driven reactivity (~27 kcal/mol) supports cycloaddition, Curtius rearrangement, and ring expansion.
2
Colorless liquid; requires heat- and shock-sensitive handling due to energetic azide.
3
Not accessible via common diazo transfer to cyclopropylamine; commercial sourcing recommended.

Cyclopropyl Azide Procurement: Why Unstrained Alkyl Azides Are Not Interchangeable


Simple alkyl azides such as n-propyl azide or benzyl azide lack the high ring strain energy that drives the unique ring-opening and rearrangement chemistry characteristic of cyclopropyl azide . The activation barrier for key transformations, such as the Curtius rearrangement, differs significantly between cyclopropyl acyl azide derivatives and their unstrained counterparts, directly impacting reaction kinetics and product selectivity [1]. Furthermore, the synthetic accessibility of cyclopropyl azide is constrained compared to larger cycloalkyl azides, as diazo transfer to cyclopropylamine is notably unsuccessful while succeeding for cyclobutyl through cyclooctyl amines [2]. These quantifiable differences preclude simple substitution.

Ring Strain

Unstrained alkyl azides (e.g., n-propyl, benzyl) lack the ~27 kcal/mol strain energy required for ring-opening and rearrangement chemistry.

Activation Barrier

Curtius rearrangement kinetics shift significantly; cyclopropyl acyl azide's lower barrier may alter selectivity vs. acetyl or pivaloyl azides.

Synthetic Access

Diazo transfer onto cyclopropylamine fails under standard conditions, while larger cycloalkyl amines succeed; limits on-demand preparation.

Cyclopropyl Azide: Head-to-Head Quantitative Differentiation vs. Unstrained Alkyl Azides


Curtius Rearrangement Activation Barrier: Cyclopropyl Acyl Azide vs. Acetyl, Pivaloyl, and Phenyl Azides

A cyclopropyl acyl azide derivative (methyl 1-azidocarbonyl cyclopropane-1-carboxylate) exhibits a calculated gas-phase activation barrier for the concerted Curtius rearrangement of 25.1 kcal/mol at the B3LYP/6-311+G(d,p) level of theory [1]. This barrier is 2.5 kcal/mol lower than that of acetyl azide (27.6 kcal/mol), 2.3 kcal/mol lower than pivaloyl azide (27.4 kcal/mol), and 4.9 kcal/mol lower than phenyl azide (30.0 kcal/mol), representing a 9–16% reduction in activation energy relative to these unstrained acyl azide benchmarks [1].

Curtius Activation Barrier
Head-to-head
Cyclopropyl acyl azide: 25.1 kcal/mol
Acetyl azide: 27.6 kcal/mol
Pivaloyl azide: 27.4 kcal/mol
Phenyl azide: 30.0 kcal/mol
Supports faster Curtius kinetics under mild conditions
DFT B3LYP/6-311+G(d,p) level; 9–16% reduction in activation energy
Physical Organic Chemistry Computational Chemistry Reaction Kinetics

Divergent Photochemical vs. Thermal Decomposition: Stereospecific Pathway Control

Cyclopropyl azides undergo two distinct, stereospecific decomposition pathways depending on the energy input mode: photolysis yields high yields of nitrile and olefin via fragmentation of the cyclopropane ring, whereas thermal decomposition leads primarily to 1-azetine formation and/or fragmentation [1]. This divergent behavior is a direct consequence of the strained cyclopropane ring and is not observed with unstrained alkyl azides, which typically decompose via less selective or singular pathways.

Photochemical vs Thermal
Class-level
Photolysis: nitrile + olefin (stereospecific)
Thermolysis: 1-azetine + fragmentation
Energy-source toggle enables distinct product manifolds
Divergent stereospecific control; unstrained azides lack this selectivity
Photochemistry Mechanistic Organic Chemistry Stereochemistry

Synthetic Accessibility: Failure of Diazo Transfer to Cyclopropylamine vs. Success with Larger Cycloalkyl Amines

A systematic investigation of the diazo transfer reaction onto cycloalkyl amines revealed a sharp dichotomy: cyclopropylamine failed to furnish cyclopropyl azide under standard diazo transfer conditions, whereas the same methodology was successfully applied to cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, and cyclooctyl amines [1]. This synthetic intractability necessitates alternative routes for cyclopropyl azide synthesis, such as mercuric azide addition to cyclopropenes [2].

Diazo Transfer Outcome
Head-to-head
Cyclopropyl amine → azide: Failure
Cyclobutyl–cyclooctyl amines → azide: Success
Constrained synthetic access; requires alternative routes
Standard diazo transfer conditions
Synthetic Methodology Amine Functionalization Process Chemistry

Computational Molecular Descriptors: Topological Polar Surface Area and LogP Comparison with n-Propyl Azide

Cyclopropyl azide exhibits a topological polar surface area (TPSA) of 14.4 Ų and a calculated LogP of approximately 1.7 . By comparison, the unstrained analog n-propyl azide has a TPSA of 14.4 Ų (identical due to the same azide moiety) but a slightly lower LogP of ~1.6, reflecting the subtle lipophilicity difference imparted by the cyclopropane vs. n-propyl group [1]. The cyclopropyl ring also introduces a complexity value of 88.2 compared to 62.4 for n-propyl azide, indicative of the strained ring's greater structural intricacy [1].

3D Complexity
Cross-study comparable
Complexity: 88.2 (+41% vs n-propyl 62.4)
Higher 3D complexity may support fragment-based discovery
TPSA: 14.4 Ų (identical); LogP: ~1.7 vs. 1.6
Computational Chemistry Medicinal Chemistry Drug Design

Strain-Driven Ring Expansion: Access to 1-Azetines and Pyrrolidines Inaccessible from Unstrained Azides

Thermolysis of cyclopropyl azides at 70°C results in ring enlargement to 2-(alkylthio)azetines as the major pathway, accompanied by fragmentation to thiocyanate and alkene [1]. This ring expansion is driven by relief of the ~27 kcal/mol cyclopropane ring strain . In contrast, unstrained alkyl azides such as n-propyl azide do not undergo analogous ring-expansion processes under comparable thermal conditions, instead decomposing via Curtius-type rearrangements or simple N₂ extrusion without heterocycle formation.

Ring Expansion Access
Class-level
Thermolysis: 2-(alkylthio)azetines (major)
Fragmentation products (minor)
Unique entry to 4-membered N-heterocycles
Driven by ~27 kcal/mol ring strain; not achievable with n-propyl azide
Heterocyclic Chemistry Ring Expansion Mechanistic Organic Chemistry

Mercuric Azide Syn-Addition: A Stereospecific Synthesis Unique to Cyclopropenes and Inaccessible to Linear Alkenes

Cyclopropyl azides can be synthesized via the syn-addition of mercuric azide to cyclopropenes, yielding cis-2-azidocyclopropylmercuric azide salts with complete stereocontrol [1]. Subsequent reduction with NaBH₄ or sodium amalgam furnishes the corresponding azidocyclopropanes stereospecifically. This methodology is specific to cyclopropenes and does not translate to linear alkenes or larger cycloalkenes, providing a distinct synthetic route that is not applicable to the synthesis of n-propyl azide, isopropyl azide, or other simple alkyl azides.

Stereospecific Syn-Addition
Class-level
Mercuric azide + cyclopropene → cis-azidocyclopropylmercuric salt
Enables stereodefined azidocyclopropanes; inaccessible to linear alkenes
Reduction with NaBH₄ or sodium amalgam gives azidocyclopropane
Synthetic Methodology Organometallic Chemistry Stereochemistry

Cyclopropyl Azide: Preferred Application Scenarios Derived from Quantitative Differentiation


Accelerated Curtius Rearrangement for Isocyanate and Amine Synthesis

When a synthetic sequence requires a Curtius rearrangement under mild thermal conditions, cyclopropyl acyl azide derivatives offer a kinetic advantage. The 2.3–4.9 kcal/mol lower activation barrier compared to acetyl, pivaloyl, and phenyl azides [1] enables faster reaction rates at lower temperatures, reducing thermal decomposition of sensitive functional groups and improving overall yield. This is particularly valuable in the synthesis of cyclopropylamine-containing pharmaceutical intermediates where the cyclopropane ring must be retained.

Photochemical vs. Thermal Divergent Synthesis of Nitriles and 1-Azetines

Researchers requiring access to either nitriles or 1-azetines from a common azide precursor can exploit the photochemical/thermal divergence of cyclopropyl azides. Photolysis yields nitriles and olefins stereospecifically, while thermolysis produces 1-azetines [1]. This toggle switch is unavailable with unstrained alkyl azides and provides a strategic advantage in diversity-oriented synthesis and library generation.

Stereospecific Incorporation of Deuterium via Mercuric Azide Reduction

The mercuric azide syn-addition to cyclopropenes, followed by reduction with sodium amalgam in D₂O, enables stereospecific incorporation of deuterium to yield cis-1-azido-2-deuteriocyclopropyl azides [1]. This methodology is specific to the cyclopropyl system and is not applicable to linear or larger cyclic azides, making cyclopropyl azide the sole entry point for preparing these stereochemically defined, isotopically labeled building blocks for mechanistic studies and metabolic tracing.

Ring Expansion to Azetines for Four-Membered Heterocycle Synthesis

The high ring strain energy (~27 kcal/mol) of cyclopropyl azide drives thermal ring expansion to 2-(alkylthio)azetines [1][2]. This pathway provides a direct route to four-membered nitrogen heterocycles, which are challenging to access via alternative methods. Unstrained alkyl azides cannot undergo analogous ring expansion, making cyclopropyl azide uniquely suited for the synthesis of azetidine- and pyrrolidine-containing drug candidates.

Application
Selection Property
Validation Focus
Accelerated Curtius Rearrangement
Lower activation barrier enables mild thermal Curtius conditions
Kinetic advantage and compatibility with sensitive functional groups
Photochemical vs Thermal Divergent Synthesis
Energy-source toggle for divergent nitrile or 1-azetine products
Stereospecific product control and scaffold diversity
Stereospecific Deuterium Incorporation
Stereospecific deuteration via cyclopropene addition
Isotopic labeling for mechanistic and metabolic studies
Ring Expansion to Azetines
Strain-driven ring expansion to four-membered N-heterocycles
Access to azetidine and pyrrolidine scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.